molecular formula C12H11ClN4 B8573505 4-Chloro-1-n-propyl-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 91895-41-9

4-Chloro-1-n-propyl-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No. B8573505
CAS RN: 91895-41-9
M. Wt: 246.69 g/mol
InChI Key: KMCZVKGYKURMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-n-propyl-[1,2,4]triazolo[4,3-a]quinoxaline is a useful research compound. Its molecular formula is C12H11ClN4 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-1-n-propyl-[1,2,4]triazolo[4,3-a]quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1-n-propyl-[1,2,4]triazolo[4,3-a]quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

91895-41-9

Product Name

4-Chloro-1-n-propyl-[1,2,4]triazolo[4,3-a]quinoxaline

Molecular Formula

C12H11ClN4

Molecular Weight

246.69 g/mol

IUPAC Name

4-chloro-1-propyl-[1,2,4]triazolo[4,3-a]quinoxaline

InChI

InChI=1S/C12H11ClN4/c1-2-5-10-15-16-12-11(13)14-8-6-3-4-7-9(8)17(10)12/h3-4,6-7H,2,5H2,1H3

InChI Key

KMCZVKGYKURMFP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N=C2Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloro-3-hydrazinoquinoxaline (3.0 g., 0.015 mole), the product of Example 1, was stirred with triethyl orthobutyrate (27 ml.) at 100° C. for 2 hours. The mixture was cooled to room temperature, and the precipitate was collected by filtration and washed with cyclohexane. The crude solid was taken up in chloroform and filtered to remove insoluble material. The chloroform solution was concentrated in vacuo to give a solid which was recrystallized from chloroform to give 1.96 g. (53% yield) of 4-chloro-1-n-propyl-[1,2,4]triazolo[4,3-a]quinoxaline, m.p. 173°-175° C. Mass spectrum: m/e, 246 (P).
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A reaction mixture of 5 g of 2-chloro-3-hydrazinoquinoxaline in 15 ml of triethyl orthobutyrate was heated at 100° C. for three hours. Upon cooling, the precipitated solid was filtered, washed with cyclohexane, and dried giving 4.0 g of 4-chloro-1-propyl[1,2,4]triazolo[4,3-aquinoxaline having a mp of 172°-175° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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